molecular formula C9H18 B1585257 1,1,3-Trimethylcyclohexane CAS No. 3073-66-3

1,1,3-Trimethylcyclohexane

Cat. No.: B1585257
CAS No.: 3073-66-3
M. Wt: 126.24 g/mol
InChI Key: PYOLJOJPIPCRDP-UHFFFAOYSA-N
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Description

1,1,3-Trimethylcyclohexane is an organic compound with the molecular formula C₉H₁₈. It is a derivative of cyclohexane, where three methyl groups are attached to the first and third carbon atoms of the cyclohexane ring. This compound is known for its unique structural properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1,3-Trimethylcyclohexane can be synthesized through several methods. One common approach involves the alkylation of cyclohexane with methylating agents under specific conditions. For instance, cyclohexane can be reacted with methyl iodide in the presence of a strong base like sodium hydride to yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves catalytic hydrogenation of precursors such as 1,1,3-trimethylcyclohexene. This process typically uses a metal catalyst like palladium or platinum under high pressure and temperature to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions: 1,1,3-Trimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst to yield fully saturated hydrocarbons.

    Substitution: Halogenation reactions can occur where hydrogen atoms are replaced by halogen atoms using reagents like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid (H₂CrO₄)

    Reduction: Hydrogen gas (H₂) with palladium (Pd) or platinum (Pt) catalysts

    Substitution: Chlorine (Cl₂), bromine (Br₂)

Major Products Formed:

    Oxidation: Formation of ketones or carboxylic acids

    Reduction: Formation of fully saturated hydrocarbons

    Substitution: Formation of halogenated cyclohexanes

Scientific Research Applications

1,1,3-Trimethylcyclohexane has several applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis and chemical reactions.

    Biology: Employed in studies involving lipid membranes and hydrophobic interactions.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1,1,3-trimethylcyclohexane involves its interaction with molecular targets through hydrophobic interactions. Its non-polar nature allows it to interact with lipid membranes and other hydrophobic molecules, influencing their structure and function. These interactions can affect various biochemical pathways and processes.

Comparison with Similar Compounds

  • 1,1,2-Trimethylcyclohexane
  • 1,2,3-Trimethylcyclohexane
  • 1,3,3-Trimethylcyclohexene

Comparison: 1,1,3-Trimethylcyclohexane is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. Compared to 1,1,2-trimethylcyclohexane and 1,2,3-trimethylcyclohexane, the 1,1,3-isomer exhibits different steric and electronic effects, leading to variations in its reactivity and applications. The presence of three methyl groups in specific positions also distinguishes it from 1,3,3-trimethylcyclohexene, which has a double bond in the ring structure.

Properties

IUPAC Name

1,1,3-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-8-5-4-6-9(2,3)7-8/h8H,4-7H2,1-3H3
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InChI Key

PYOLJOJPIPCRDP-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CC1CCCC(C1)(C)C
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Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID60858746
Record name 1,1,3-Trimethylcyclohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1,1,3-Trimethylcyclohexane
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CAS No.

3073-66-3
Record name 3,3,5-Trimethylcyclohexane
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Record name 1,1,3-Trimethylcyclohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 1,1,3-trimethylcyclohexane in petroleum analysis?

A1: this compound is a significant component of gasoline fractions in certain crude oils. For instance, it constitutes a notable 7.4% of the gasoline fraction in Karamai crude oil []. Analyzing its presence and concentration can provide insights into the origin and processing of petroleum products. Moreover, the ratio of this compound to 1,2,4-trimethylcyclohexane is investigated as a potential tool for correlating petroleum hydrocarbon sources, particularly for identifying the origin of subsurface light non-aqueous phase liquid (LNAPL) contamination [].

Q2: How can the ratios of trimethylcyclohexane isomers be used in environmental investigations?

A2: The ratios of specific trimethylcyclohexane isomers, specifically 1,2,4-trimethylcyclopentane/1,2,3-trimethylcyclopentane and this compound/1,2,4-trimethylcyclohexane, demonstrate resistance to aerobic biodegradation and exhibit similar solubility and volatility []. This makes them potentially valuable as indicators for tracing the source of petroleum hydrocarbon contamination in environmental samples.

Q3: Is this compound found in food products? If yes, how does diet influence its presence?

A3: Yes, this compound has been identified as a branched hydrocarbon present in the intramuscular fat of Iberian dry-cured ham []. Interestingly, the duration of the pigs' Montanera diet, which involves feeding on acorns and pasture, significantly influences the concentration of 2-butyl-1,1,3-trimethylcyclohexane in the ham. This finding suggests that dietary variations during the fattening period can lead to detectable differences in the hydrocarbon profile of the final product.

Q4: How is this compound utilized in organic synthesis?

A4: A chiral derivative of this compound serves as a crucial building block in the synthesis of ent-taxane-type diterpenoids []. This specific derivative is derived from d-camphor through a multi-step process, highlighting its versatility as a starting material for complex organic molecules with potential pharmaceutical applications.

Q5: What are the key reactions involving this compound studied in the context of kinetics?

A5: Researchers have extensively studied the kinetics of hydrogen abstraction reactions involving this compound with methyl radicals [] and tert-butoxyl radicals []. These studies provide valuable insights into the reactivity of this molecule and contribute to a better understanding of reaction mechanisms and rates in relevant chemical processes.

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